OprF protein - 134710-89-7

OprF protein

Catalog Number: EVT-1521037
CAS Number: 134710-89-7
Molecular Formula: C5H10N2OS
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

OprF protein, a significant outer membrane protein of Pseudomonas aeruginosa, plays a crucial role in the bacterium's physiology and pathogenesis. It is classified as a porin, facilitating the transport of small molecules across the outer membrane. OprF is particularly notable for its involvement in various biological processes, including biofilm formation, immune evasion, and interactions with host cells. Its conserved nature among different Pseudomonas serotypes makes it a promising target for vaccine development.

Source and Classification

OprF is derived from Pseudomonas aeruginosa, a Gram-negative bacterium known for its opportunistic pathogenicity in humans. The protein is classified as an outer membrane porin, which is integral to the bacterial outer membrane structure and function. OprF exhibits both structural and functional properties typical of porins, forming channels that allow the passage of ions and small molecules.

Synthesis Analysis

Methods

The synthesis of OprF can be achieved using cell-free expression systems, which enable the production of membrane proteins without the complications associated with living cells. This method allows for high yields of properly folded proteins embedded in liposomal membranes.

Technical Details

In one notable study, OprF was expressed in a cell-free system alongside liposomes, allowing for the spontaneous incorporation of the protein into the liposomal membrane. The purification process involved sucrose density gradient centrifugation, resulting in proteoliposomes with approximately 95% purity. The yield ranged from 0.5 to 1 mg/ml, demonstrating the efficiency of this approach for producing functional OprF proteoliposomes .

Molecular Structure Analysis

Structure

OprF has a complex structure characterized by an eight-stranded anti-parallel β-barrel domain that spans the outer membrane. The protein can adopt two conformations: a closed channel form, which predominates (approximately 95%), and a rare open channel form that allows greater permeability .

Data

Molecular modeling studies suggest that OprF's N-terminal domain forms the β-barrel structure while its C-terminal domain interacts with periplasmic components. Conductance experiments indicate that OprF can form both small and large pores, with conductance values ranging from 0.07 nS to 0.36 nS depending on its conformation .

Chemical Reactions Analysis

OprF participates in various biochemical interactions within the bacterial envelope. Its role as a porin facilitates the transport of nutrients and signaling molecules across the outer membrane. Additionally, OprF's interaction with host immune factors suggests involvement in immune evasion mechanisms.

Technical Details

The absence of OprF has been shown to increase biofilm formation and alter levels of cyclic di-GMP, a key second messenger in biofilm regulation. This indicates that OprF not only functions as a structural component but also influences signaling pathways critical for bacterial survival and virulence .

Mechanism of Action

OprF operates primarily through its porin function, allowing selective permeability of ions and small molecules. This mechanism is vital for nutrient uptake and waste removal in Pseudomonas aeruginosa.

Process and Data

The closed conformation of OprF stabilizes the bacterial cell wall structure, while transitions to an open state may facilitate transport during specific physiological conditions or stress responses . The regulation of OprF expression is linked to various sigma factors, notably SigX, which modulates its transcription in response to environmental cues .

Physical and Chemical Properties Analysis

Physical Properties

OprF is characterized by its integral membrane nature and ability to form oligomers within lipid bilayers. The average diameter of pores formed by OprF in liposomes has been measured at approximately 9.5 ± 4 nm .

Chemical Properties

Chemically, OprF exhibits properties typical of porins, including hydrophobic regions that interact with lipid membranes and hydrophilic channels that facilitate molecule transport. Its stability and functionality are influenced by lipid composition and environmental conditions.

Applications

OprF has significant applications in scientific research and medicine:

  • Vaccine Development: Due to its conserved structure among Pseudomonas aeruginosa strains, OprF is being explored as an immunogen for vaccine formulations aimed at preventing infections caused by this pathogen .
  • Biological Research: Studies on OprF contribute to understanding bacterial pathogenesis, biofilm dynamics, and interactions with host immune systems.
  • Drug Targeting: Insights into OprF's structure-function relationship may inform the development of new antimicrobial agents targeting porin-mediated transport mechanisms.
Structural Characterization of OprF

Homology Modeling and β-Barrel Architecture

Comparative Analysis with Escherichia coli OmpA

OprF, the major outer membrane protein of Pseudomonas aeruginosa, shares significant structural and functional homology with OmpA from Escherichia coli. Both proteins feature a conserved C-terminal periplasmic domain involved in peptidoglycan binding, while their N-terminal domains form transmembrane β-barrels. Despite low sequence identity in the N-terminal domain (15%), homology modeling based on OmpA's crystal structure reveals that OprF adopts a similar eight-stranded β-barrel fold [1] [2]. Key differences include:

  • Pore Constriction: OmpA contains bulky residues (e.g., Glu52) that narrow its pore diameter to ~6 Å, restricting ion conductance. In contrast, OprF substitutes smaller residues (e.g., Ala113), resulting in a wider constriction zone (~10 Å) that permits higher ion flux [1] [5].
  • Extracellular Loops: OprF’s loops are longer and more flexible, enabling stronger interactions with lipopolysaccharide (LPS) components of the P. aeruginosa outer membrane [1] [4].

Table 1: Structural Comparison of OprF and OmpA β-Barrels

FeatureOprFOmpA
Sequence Identity (N-terminal)15%Reference
Pore Diameter~10 Å~6 Å
Key Constriction ResiduesAla113, Gly114Glu52, Arg138
Aromatic RingsTrp102, Tyr64 (membrane interfaces)Phe30, Tyr94 (similar positioning)

Eight-Stranded Anti-Parallel β-Barrel Configuration

The N-terminal domain of OprF folds into an eight-stranded anti-parallel β-barrel that traverses the outer membrane. This configuration creates a central pore lined with polar residues, facilitating passive diffusion of small molecules (<600 Da) [1] [4]. Molecular dynamics (MD) simulations in phospholipid bilayers confirm the barrel’s stability, with minimal root-mean-square deviation (RMSD) changes over 100-ns simulations [2]. Key structural attributes include:

  • Hydrophobic Exterior: Val, Leu, and Ile residues face the membrane lipids, enhancing barrel stability [1].
  • Aromatic Belts: Two Tyr/Trp-rich rings at the extracellular and periplasmic interfaces anchor the barrel to the membrane by interacting with lipid headgroups [1] [6].

Conformational Dynamics: Closed vs. Open Channel States

Structural Basis of Pore Formation and Conductance Variability

OprF exists in equilibrium between two conformations: a predominant closed state with low ion conductance (0.05–0.08 nS) and a rare open state with higher conductance (up to 0.36 nS) [2] [5]. This variability arises from:

  • Salt-Bridge "Gates": In the closed state, a salt bridge between Glu8 (loop L1) and Lys121 (β-strand 8) obstructs the pore. MD simulations show that disrupting this bond widens the pore by 40% [2] [5].
  • Loop Flexibility: Extracellular loops L2 and L3 undergo dynamic rearrangements. In LPS membranes, these loops interact with core oligosaccharides, stabilizing an open conformation [1] [4].

Table 2: Conductance States of OprF

StateConductance (nS)Structural FeaturesFrequency
Closed0.05–0.08Intact Glu8-Lys121 salt bridge~90%
Open0.20–0.36Disrupted salt bridge; widened extracellular entrance~10%

Interaction with Lipopolysaccharide (LPS) Membranes

Electrostatic and Molecular Dynamics in P. aeruginosa Outer Membrane

The P. aeruginosa outer membrane contains rough LPS (lacking O-antigen), characterized by a highly charged core oligosaccharide with three phosphates on the heptose (HEP1) residue. MD simulations of OprF in asymmetric LPS-phospholipid bilayers reveal:

  • Electrostatic Steering: Negatively charged LPS phosphates coordinate divalent cations (e.g., Mg²⁺), forming a dense electrostatic network that reduces membrane fluidity by 50% compared to phospholipid bilayers [1] [4].
  • Loop Stabilization: OprF’s extracellular loops bind to HEP1 and KDO (3-deoxy-D-manno-octulosonic acid) sugars via hydrogen bonds, widening the channel entrance by 15–20% [1] [5].

Role of Aromatic Residues in Membrane Anchoring

Aromatic residues at the β-barrel’s extracellular and periplasmic ends mediate critical interactions with the membrane:

  • Trp102/Tyr64 Ring: Positioned at the LPS-leaflet interface, these residues form cation-π bonds with Lipid A glucosamine headgroups, reducing lateral protein diffusion by 70% [1] [6].
  • Tyr44 Ring: Anchors the barrel to the phospholipid leaflet via hydrogen bonding with phosphatidylethanolamine headgroups [2].

Table 3: Key Residues in OprF-LPS Interactions

ResidueLocationInteraction PartnerEffect on Channel Function
Trp102Extracellular interfaceLipid A glucosamine, HEP1 phosphatesStabilizes open conformation
Tyr64Loop L2KDO sugarsWidens extracellular entrance
Glu8Loop L1Lys121 (OprF); LPS Mg²⁺ clustersModulates gating

Properties

CAS Number

134710-89-7

Product Name

OprF protein

Molecular Formula

C5H10N2OS

Synonyms

OprF protein

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